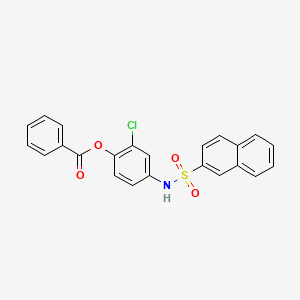

methanone CAS No. 343374-91-4](/img/structure/B2613782.png)

[4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone (4CPPM) is a synthetic compound that has been used in a variety of scientific applications, including drug development, biochemistry, and physiology studies. 4CPPM has a wide range of potential uses due to its unique chemical structure, which is composed of a phenyl ring, a pyrrol ring, and a methoxy group. 4CPPM is also known as 4-chloro-1-phenyl-1,2,3,4-tetrahydropyrrol-3-yl)methanone, and its systematic name is (3-methoxyphenyl)-[4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone. This compound has become increasingly popular in recent years due to its versatile properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research has highlighted the potential of certain compounds, including those with chlorophenyl and methoxyphenyl groups, in the development of anticancer drugs. A study by Sugita et al. (2017) focused on compounds synthesized to exhibit high tumor specificity with reduced keratinocyte toxicity. Their work demonstrated that structural analogs, which include chlorophenyl and methoxyphenyl groups, could induce apoptotic cell death in oral squamous cell carcinoma cell lines with minimal effects on normal cells, suggesting a pathway for developing less toxic anticancer therapies (Sugita, Takao, Uesawa, & Sakagami, 2017).

Environmental Degradation and Remediation

The environmental impact and degradation pathways of chlorophenols, which share structural similarities with the compound of interest, have been extensively reviewed. These compounds, due to their chlorinated nature, pose significant environmental risks, necessitating studies on their degradation. Krijgsheld and Gen (1986) evaluated the effects of chlorophenols on aquatic environments, highlighting their moderate to high persistence under certain conditions and the necessity for effective biodegradation strategies (Krijgsheld & Gen, 1986).

Pharmacological Effects of Structurally Related Compounds

The pharmacological activities of compounds related to chlorophenols and methoxyphenyl groups are diverse, ranging from antimicrobial to anti-inflammatory effects. Research on paeonol derivatives, which include methoxy groups, has revealed significant anti-inflammatory, analgesic, and antioxidative properties, underscoring the therapeutic potential of these compounds in treating various conditions (Wang, Wu, Chu, Wu, & Sun, 2020).

Potential for Environmental Estrogen Mimicry

Compounds like methoxychlor, which contain chlorophenyl groups, have been identified as environmental estrogens. Cummings (1997) reviewed the estrogenic activity of methoxychlor and its metabolites, emphasizing the potential risks these compounds pose to reproductive health and development. Such studies highlight the importance of understanding the environmental and physiological impacts of structurally related compounds (Cummings, 1997).

Eigenschaften

IUPAC Name |

[4-(4-chlorophenyl)-1-phenylpyrrolidin-3-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO2/c1-28-21-9-5-6-18(14-21)24(27)23-16-26(20-7-3-2-4-8-20)15-22(23)17-10-12-19(25)13-11-17/h2-14,22-23H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXXVLJXXHMUGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CN(CC2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)

![Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate](/img/structure/B2613702.png)

![methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2613703.png)

![5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2613707.png)

![1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2613711.png)

![N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2613714.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2613718.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613720.png)